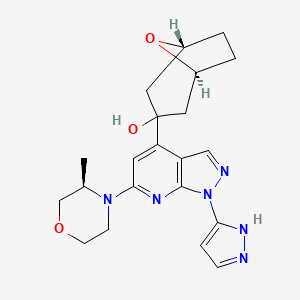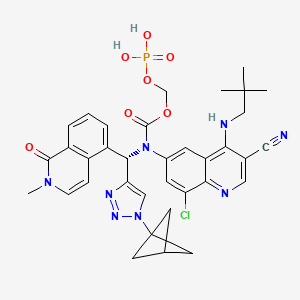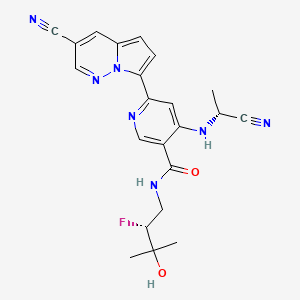
Edecesertib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Edecesertib is a small molecule drug currently under investigation for its potential therapeutic applications. It is primarily being studied for its efficacy in treating immune system diseases, particularly cutaneous lupus erythematosus and rheumatoid arthritis . This compound functions as an inhibitor of interleukin-1 receptor-associated kinase 4, which plays a crucial role in inflammatory signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of edecesertib involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Edecesertib undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of pyridinecarboxamide, each with different functional groups that contribute to the compound’s biological activity .
Scientific Research Applications
Edecesertib has several scientific research applications, including:
Mechanism of Action
Edecesertib exerts its effects by inhibiting interleukin-1 receptor-associated kinase 4, a key enzyme in the inflammatory signaling pathway . By blocking this enzyme, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby mitigating inflammation . The molecular targets and pathways involved include the nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways .
Comparison with Similar Compounds
Similar Compounds
Zabedosertib: Another interleukin-1 receptor-associated kinase 4 inhibitor with similar anti-inflammatory properties.
Larotinib: A kinase inhibitor with applications in treating inflammatory diseases.
Uniqueness
Edecesertib stands out due to its high selectivity and potency as an interleukin-1 receptor-associated kinase 4 inhibitor . Its unique chemical structure allows for effective inhibition of the target enzyme, making it a promising candidate for further development .
Properties
CAS No. |
2408839-73-4 |
|---|---|
Molecular Formula |
C22H22FN7O2 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[[(1R)-1-cyanoethyl]amino]-6-(3-cyanopyrrolo[1,2-b]pyridazin-7-yl)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H22FN7O2/c1-13(8-24)29-17-7-18(19-5-4-15-6-14(9-25)10-28-30(15)19)26-11-16(17)21(31)27-12-20(23)22(2,3)32/h4-7,10-11,13,20,32H,12H2,1-3H3,(H,26,29)(H,27,31)/t13-,20-/m1/s1 |
InChI Key |
HORBHQPSWJRDSV-ZUOKHONESA-N |
Isomeric SMILES |
C[C@H](C#N)NC1=CC(=NC=C1C(=O)NC[C@H](C(C)(C)O)F)C2=CC=C3N2N=CC(=C3)C#N |
Canonical SMILES |
CC(C#N)NC1=CC(=NC=C1C(=O)NCC(C(C)(C)O)F)C2=CC=C3N2N=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![phenyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10830759.png)
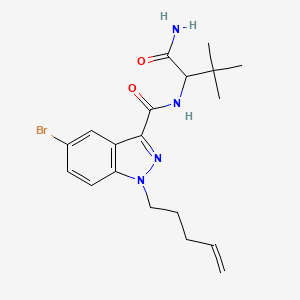
![(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile](/img/structure/B10830776.png)
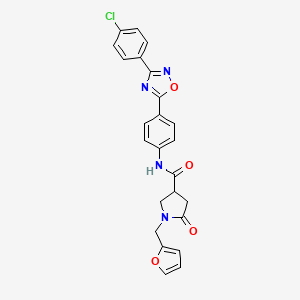
![(5R)-4-[(1S,6R)-5-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]-2,5-diazabicyclo[4.1.0]heptan-2-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10830791.png)
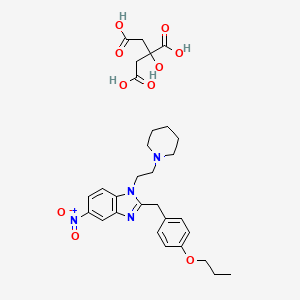
![[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B10830799.png)
![5-chloro-2-[[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(2-oxo-3H-1,3,4-oxadiazol-5-yl)propyl]sulfamoyl]benzamide](/img/structure/B10830802.png)
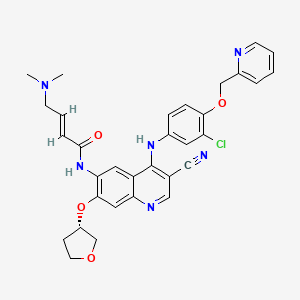
![1-[(3R)-3-[4-amino-3-[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B10830828.png)

